3-(4-bromophenyl)-7H-furo[3,2-g]chromen-7-one
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Overview
Description
3-(4-bromophenyl)-7H-furo[3,2-g]chromen-7-one is a synthetic organic compound belonging to the class of furochromenes This compound is characterized by a fused ring system that includes a furan ring and a chromenone moiety, with a bromophenyl group attached at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-bromophenyl)-7H-furo[3,2-g]chromen-7-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromobenzaldehyde and 4-hydroxycoumarin.
Formation of Intermediate: The initial step involves the condensation of 4-bromobenzaldehyde with 4-hydroxycoumarin in the presence of a base such as potassium carbonate (K2CO3) in a suitable solvent like ethanol. This forms an intermediate chalcone.
Cyclization: The intermediate chalcone undergoes cyclization in the presence of an acid catalyst, such as p-toluenesulfonic acid (PTSA), to form the furochromene structure.
Purification: The final product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic steps but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(4-bromophenyl)-7H-furo[3,2-g]chromen-7-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to modify the bromophenyl group.
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous or acidic medium.
Reduction: NaBH4 in methanol or ethanol.
Substitution: NaOCH3 in methanol or KSR in dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes. Substitution reactions can introduce various functional groups, such as methoxy or thiol groups.
Scientific Research Applications
3-(4-bromophenyl)-7H-furo[3,2-g]chromen-7-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research explores its potential as a lead compound for drug development, particularly in targeting specific enzymes or receptors.
Industry: It is used in the development of new materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 3-(4-bromophenyl)-7H-furo[3,2-g]chromen-7-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. For example, it could inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The pathways involved may include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-bromophenyl)-7-ethoxy-4H-chromen-4-one
- 3-(3-bromophenyl)-7-methoxy-2H-chromen-2-one
Comparison
Compared to similar compounds, 3-(4-bromophenyl)-7H-furo[3,2-g]chromen-7-one is unique due to its specific furochromene structure and the position of the bromophenyl group. This structural uniqueness can influence its reactivity, biological activity, and potential applications. For instance, the presence of the furan ring may enhance its electronic properties, making it more suitable for use in electronic materials.
Properties
Molecular Formula |
C17H9BrO3 |
---|---|
Molecular Weight |
341.2 g/mol |
IUPAC Name |
3-(4-bromophenyl)furo[3,2-g]chromen-7-one |
InChI |
InChI=1S/C17H9BrO3/c18-12-4-1-10(2-5-12)14-9-20-16-8-15-11(7-13(14)16)3-6-17(19)21-15/h1-9H |
InChI Key |
OEQHAYMXMZPWPK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=COC3=C2C=C4C=CC(=O)OC4=C3)Br |
Origin of Product |
United States |
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